molecular formula C9H7Br2NO B2791114 5-bromoquinolin-7-ol hydrobromide CAS No. 2413899-65-5

5-bromoquinolin-7-ol hydrobromide

Cat. No.: B2791114
CAS No.: 2413899-65-5
M. Wt: 304.969
InChI Key: NKONTWGNWWBPQV-UHFFFAOYSA-N
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Description

5-bromoquinolin-7-ol hydrobromide is a chemical compound with the molecular formula C9H6BrNO.BrH. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromoquinolin-7-ol hydrobromide typically involves the bromination of quinolin-7-ol. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in a solvent such as chloroform. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position of the quinoline ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-bromoquinolin-7-ol hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-bromoquinolin-7-ol hydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-bromoquinolin-7-ol hydrobromide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    8-Bromoquinolin-7-ol: Another brominated quinoline derivative with similar chemical properties.

    5-Chloroquinolin-7-ol: A chlorinated analogue with different reactivity and biological activity.

    Quinolin-7-ol: The parent compound without halogen substitution.

Uniqueness

5-bromoquinolin-7-ol hydrobromide is unique due to its specific bromination at the 5-position, which imparts distinct chemical and biological properties. This selective substitution allows for targeted applications in various fields of research .

Properties

IUPAC Name

5-bromoquinolin-7-ol;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO.BrH/c10-8-4-6(12)5-9-7(8)2-1-3-11-9;/h1-5,12H;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDCYDSPCBAFMIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2Br)O)N=C1.Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2413899-65-5
Record name 5-bromoquinolin-7-ol hydrobromide
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